(D)-Ala-Pro-Glu
描述
Structure
3D Structure
属性
分子式 |
C13H21N3O6 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H21N3O6/c1-7(14)12(20)16-6-2-3-9(16)11(19)15-8(13(21)22)4-5-10(17)18/h7-9H,2-6,14H2,1H3,(H,15,19)(H,17,18)(H,21,22)/t7-,8+,9+/m1/s1 |
InChI 键 |
IORKCNUBHNIMKY-VGMNWLOBSA-N |
手性 SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)N |
产品来源 |
United States |
Synthesis and Production Methodologies for D Ala Pro Glu and Analogues
Stereoselective Chemical Synthesis Strategies for D-Amino Acid Peptides
Chemical synthesis provides a robust and versatile platform for the preparation of D-amino acid-containing peptides. These strategies offer precise control over the amino acid sequence and stereochemistry, which is paramount for the biological activity of the final product.
Solid-Phase Peptide Synthesis (SPPS) Incorporating D-Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and stepwise assembly of amino acids on a solid support. bachem.com The incorporation of a D-amino acid like D-alanine into the (D)-Ala-Pro-Glu sequence follows the standard SPPS cycle of deprotection, coupling, and washing. bachem.compeptide.com The synthesis would commence with the attachment of the C-terminal amino acid, glutamic acid, to a suitable resin. Subsequently, proline and then D-alanine are sequentially coupled.
The general workflow for the SPPS of this compound would be as follows:
Resin Loading: The C-terminal L-glutamic acid, with its side-chain carboxyl group protected, is anchored to a solid support (resin).
Deprotection: The α-amino protecting group of the resin-bound glutamic acid is removed.
Coupling: The next amino acid in the sequence, protected L-proline, is activated and coupled to the deprotected amino group of the glutamic acid.
Washing: Excess reagents and by-products are washed away.
Repetition: The deprotection and coupling steps are repeated with protected D-alanine.
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all protecting groups are removed.
Comparison of Protecting Group Strategies for D-Amino Acid Tripeptide Synthesis
The choice of protecting groups for the α-amino group and reactive side chains is critical for a successful synthesis, especially to prevent side reactions and racemization. creative-peptides.comnih.gov The two most common orthogonal protection strategies in SPPS are the Boc/Bzl and Fmoc/tBu strategies. biosynth.comresearchgate.net
For the synthesis of this compound, the selection of protecting groups would be as follows:
α-Amino Protection: Either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) would be used for the temporary protection of the α-amino group of the incoming amino acids. creative-peptides.com
Side-Chain Protection: The γ-carboxyl group of glutamic acid requires a more permanent protecting group. In a Boc-based strategy, a benzyl (B1604629) (Bzl) ester is common, while in an Fmoc-based strategy, a tert-butyl (tBu) ester is typically employed. creative-peptides.com
| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection (Glu) | Deprotection Conditions (α-Amino) | Final Cleavage and Deprotection |
| Boc/Bzl | Boc | Benzyl (Bzl) | Strong acid (e.g., TFA) | Strong acid (e.g., HF) |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu) | Mild base (e.g., piperidine) | Strong acid (e.g., TFA) |
Challenges and Advances in Maintaining Stereochemical Purity During Synthesis
A primary challenge in the synthesis of D-amino acid peptides is the maintenance of stereochemical integrity. The α-carbon of an amino acid is susceptible to epimerization (conversion to the opposite stereoisomer) during the activation and coupling steps of peptide synthesis. This is particularly a concern for amino acids prone to racemization.
Proline's unique cyclic structure can influence the conformation of the growing peptide chain, potentially impacting coupling efficiency and the risk of side reactions. Furthermore, the presence of a D-amino acid can sometimes alter the local peptide backbone conformation, which may affect subsequent synthetic steps.
Advances to mitigate these challenges include the use of:
Advanced Coupling Reagents: The development of coupling reagents such as HBTU, HATU, and COMU helps to minimize racemization by promoting rapid and efficient peptide bond formation.
Optimized Reaction Conditions: Careful control of temperature, solvent, and base concentration during coupling and deprotection steps is crucial to suppress epimerization. For instance, the use of non-nucleophilic bases can reduce the risk of racemization.
Enzymatic and Biotechnological Approaches for D-Peptide Biogenesis
In contrast to the stepwise nature of chemical synthesis, enzymatic and biotechnological methods offer alternative routes for the production of D-amino acid-containing peptides, often with high stereoselectivity.
Nonribosomal Peptide Synthetase (NRPS) Systems and D-Amino Acid Incorporation
Nonribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes found in bacteria and fungi that synthesize a wide array of peptides, many of which contain non-proteinogenic amino acids, including D-isomers. wikipedia.orgnih.gov NRPSs function as an assembly line, where each module is responsible for the incorporation of a specific amino acid. acs.org
The incorporation of a D-amino acid like D-alanine into a peptide by an NRPS can occur through two primary mechanisms:
Direct Incorporation: Some NRPS adenylation (A) domains can directly recognize and activate D-amino acids. asm.org
Epimerization: More commonly, an epimerization (E) domain within an NRPS module will convert a previously incorporated L-amino acid into its D-enantiomer. acs.org
While a natural NRPS system for the specific synthesis of this compound is not known, the modular nature of NRPSs makes them attractive targets for protein engineering to produce novel peptides.
| NRPS Domain | Function | Relevance to this compound Synthesis |
| Adenylation (A) Domain | Selects and activates a specific amino acid. | An engineered A-domain could be designed to specifically recognize and activate D-alanine. |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain | Covalently tethers the activated amino acid. | Transports the growing peptide chain between catalytic domains. |
| Condensation (C) Domain | Catalyzes peptide bond formation. | Forms the peptide bonds between D-Ala, Pro, and Glu. |
| Epimerization (E) Domain | Converts an L-amino acid to a D-amino acid. | An E-domain could be engineered into a module to convert a previously incorporated L-alanine to D-alanine. |
Engineered Biocatalysts for the Production of D-Tripeptides
The development of engineered enzymes offers a promising avenue for the stereoselective synthesis of D-amino acid-containing peptides. monash.edursc.org This approach leverages the inherent selectivity of enzymes while overcoming the limitations of natural biosynthetic pathways.
For the synthesis of a tripeptide like this compound, a multi-enzyme cascade could be envisioned. Enzymes such as D-amino acid dehydrogenases or transaminases can be engineered to produce D-alanine from a prochiral precursor. acs.org Subsequently, engineered ligases or peptidases operating in reverse could be employed to couple the amino acids in the desired sequence. For instance, a D-alanine-D-alanine ligase has been used for the synthesis of D-Ala containing dipeptides. nih.govnih.gov
The design of such a biocatalytic system would involve:
Enzyme Discovery and Engineering: Identifying or engineering enzymes with the desired substrate specificity and stereoselectivity for D-alanine, proline, and glutamic acid. acs.org
Pathway Optimization: Assembling the enzymes into a one-pot cascade reaction to improve efficiency and reduce downstream processing.
Reaction Condition Optimization: Fine-tuning parameters such as pH, temperature, and substrate concentrations to maximize the yield of the target tripeptide.
While the direct enzymatic synthesis of this compound has not been reported, the rapid advancements in protein engineering and synthetic biology suggest that such biocatalytic routes will become increasingly feasible. monash.edu
Structural Characterization and Conformational Analysis of D Ala Pro Glu
Advanced Spectroscopic Techniques for Peptide Structure Elucidation
Spectroscopic methods are indispensable tools for determining the structure and conformation of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, provides detailed information about the connectivity and spatial proximity of atoms, allowing for the assignment of proton and carbon resonances and the determination of dihedral angles through scalar couplings (e.g., ³JNHα) nih.govmdpi.com. These parameters are critical for defining backbone conformations and identifying secondary structural elements. Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is vital for confirming the exact molecular weight and elemental composition of (D)-Ala-Pro-Glu, thereby verifying its identity and purity nih.gov.
Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides, such as alpha-helices and beta-sheets, by measuring the differential absorption of left and right circularly polarized light. The characteristic CD spectra of peptides with D-amino acids often serve as a mirror image or significantly differ from their L-enantiomers, enabling the distinction of stereoisomers and the characterization of conformational preferences, including helical-like backbone conformations nih.govplos.orgresearcher.lifesubr.edu. Infrared (IR) spectroscopy can also provide insights into peptide bond vibrations and hydrogen bonding patterns, further contributing to structural elucidation nih.gov.
Computational Modeling of this compound Conformations
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are essential for exploring the conformational landscape of peptides like this compound mdpi.comresearchgate.netnih.govplos.orgnih.govspringernature.commdpi.com. MD simulations allow researchers to model the dynamic behavior of the peptide over time, predicting stable conformations, energy landscapes, and transition pathways between different structural states plos.orgnih.govacs.orgbiorxiv.org. These simulations, often performed in explicit or implicit solvent models and employing various force fields, can reveal the ensemble of structures adopted by the peptide in solution researchgate.netnih.govplos.orgnih.govspringernature.combiorxiv.org.
Impact of D-Alanine Residue on Peptide Secondary and Tertiary Structure
The incorporation of D-amino acids, such as D-Alanine in this compound, significantly influences peptide structure compared to peptides composed solely of L-amino acids plos.orgpreprints.orgnih.govresearchgate.netplos.orgmdpi.comnih.govfrontiersin.org. While L-amino acids are the building blocks of proteins in nature, D-amino acids are found in bacterial cell walls, peptide antibiotics, and some natural peptides, often conferring enhanced stability and unique biological activities plos.orgnih.govmdpi.comfrontiersin.org.
The stereochemical inversion from L- to D-Alanine can alter the dihedral angles (φ, ψ) of the peptide backbone, potentially impacting secondary structure formation. While D-amino acids can destabilize α-helices by approximately 1 kcal/mol compared to their L-counterparts, their effects on β-sheets and turns are more context-dependent nih.govresearchgate.netplos.org. For instance, D-amino acids can induce kinks or alter the stability of β-hairpins and β-sheets researchgate.netfrontiersin.orgnih.gov. Studies on collagen-mimicking peptides suggest that D-Alanine substitution can favor the formation of polyproline II (PPII) conformations over other structures, potentially enhancing stability plos.org. In larger proteins, L-to-D substitutions can sometimes lead to significant destabilization of tertiary structure, though compensatory adjustments within the protein may occur nih.govresearchgate.net.
Conformational Rigidity and Flexibility Induced by Proline and D-Alanine in Tripeptides
Proline is unique among amino acids due to its cyclic side chain, which connects back to the peptide backbone's nitrogen atom. This structural feature imparts significant conformational rigidity to peptides and influences peptide bond formation rates wikipedia.orggsu.educsic.es. Proline residues are known to disrupt regular secondary structures like α-helices and β-sheets when placed internally but are often found in turns, aiding in β-turn formation wikipedia.orggsu.edu. This rigidity can also lead to a higher prevalence of proline in proteins from thermophilic organisms wikipedia.orggsu.edumdpi.com.
The combination of D-Alanine and Proline in a tripeptide like this compound creates a specific conformational profile. Proline's inherent rigidity, coupled with D-Alanine's altered stereochemistry, can lead to unique conformational preferences and potentially increased stability or specific structural motifs. For example, D-Proline has been shown to stabilize specific turns in peptides nih.gov. The sequence this compound may adopt specific backbone conformations, potentially including turns or PPII-like structures, influenced by the interplay between the cyclic proline and the chiral D-alanine. Computational studies on tripeptides have indicated that even seemingly unstructured peptides exhibit significant conformational preferences, influenced by sequence and context acs.orgpreprints.orgresearchgate.net. The specific arrangement of D-Ala and Pro in this compound likely contributes to a defined, possibly rigidified, conformational state compared to its all-L counterpart.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of D Ala Pro Glu Analogues
Systematic Amino Acid Scanning (e.g., Alanine (B10760859), D-Amino Acid, N-Methylated Scans)
Systematic amino acid scanning involves replacing individual amino acids within the (D)-Ala-Pro-Glu sequence with other amino acids or modified residues to assess the impact on bioactivity.
Elucidation of Key Residues for Bioactivity within the this compound Sequence
Identifying key residues involves pinpointing which amino acids in the sequence are critical for the observed biological activity.
Correlation of Conformational Features with Biological Activity
The three-dimensional structure (conformation) of a peptide is intimately linked to its biological activity. SAR studies often aim to correlate specific conformational states with target binding or functional outcomes.
Development of QSAR Models for Predicting D-Tripeptide Potency
QSAR models aim to establish mathematical relationships between the physicochemical properties of a series of analogues and their observed biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Influence of Physicochemical Descriptors (e.g., Cationicity, Hydrophobicity, Amphipathicity) on Activity
Physicochemical properties play a significant role in a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Enzymatic Stability and Biotransformation Pathways of D Ala Pro Glu
Resistance to Proteolytic Degradation by Endogenous Peptidases
Peptides composed exclusively of L-amino acids are typically rapidly broken down in the body by a wide array of proteases and peptidases. However, the presence of a D-amino acid at the N-terminus of (D)-Ala-Pro-Glu confers substantial resistance to these endogenous enzymes. Most proteases exhibit a high degree of stereospecificity, meaning their active sites are configured to recognize and bind to L-amino acid residues. Consequently, peptides containing D-amino acids are poor substrates for these enzymes, leading to significantly increased stability in biological systems. nih.govnih.govasm.org
The stability of D-peptides against proteolytic degradation has been well-documented. For instance, studies have shown that peptides containing D-amino acids are significantly less susceptible to cleavage by common proteases like trypsin and chymotrypsin (B1334515) compared to their L-enantiomers. asm.org This intrinsic resistance is a key attribute that can prolong the in vivo half-life of peptide-based therapeutics.
While the this compound peptide is expected to be largely resistant to general peptidases, the presence of the Pro-Glu bond introduces a potential, albeit less likely, site for enzymatic cleavage. Dipeptidyl peptidase IV (DPP-IV) is an enzyme known to cleave peptides after a proline residue. However, its efficiency is significantly reduced when the preceding amino acid is a D-enantiomer. nih.gov Similarly, Fibroblast Activation Protein (FAP), another enzyme with a preference for cleaving after proline, can tolerate D-amino acids at the P2 position (the position of D-Ala in this peptide), suggesting a possibility of slow hydrolysis. researchgate.net
Table 1: Predicted Susceptibility of this compound to Major Endogenous Peptidases
| Peptidase Family | Representative Enzyme | Predicted Susceptibility of this compound | Rationale |
| Serine Proteases | Trypsin, Chymotrypsin | Very Low | Stereospecificity for L-amino acids. asm.org |
| Aminopeptidases | Leucine Aminopeptidase (B13392206) | Very Low | N-terminal D-Ala prevents recognition. |
| Carboxypeptidases | Carboxypeptidase A | Low | Cleavage at the C-terminus is possible but may be sterically hindered by the overall peptide structure and stability. |
| Dipeptidyl Peptidases | DPP-IV | Low to Moderate | Proline at the penultimate position is a recognition site, but the N-terminal D-Ala significantly reduces cleavage efficiency. nih.gov |
| Prolyl Endopeptidases | Fibroblast Activation Protein (FAP) | Low to Moderate | Known to cleave after proline and can accommodate a D-amino acid at the P2 position. researchgate.net |
Identification and Characterization of Enzymes Capable of Hydrolyzing D-Peptides
While the majority of endogenous peptidases are specific for L-amino acids, certain enzymes, primarily of microbial origin, have been identified that can hydrolyze peptide bonds involving D-amino acids. These are often referred to as D-peptidases. One such enzyme is alkaline D-peptidase (ADP), isolated from Bacillus cereus, which exhibits D-stereospecific dipeptidyl aminopeptidase and endopeptidase activities. However, its substrate specificity is quite narrow, showing activity towards peptides containing D-phenylalanine but not D-alanine. nih.gov
The existence of enzymes like D-alanine-D-alanine ligase, which is crucial for bacterial cell wall biosynthesis, demonstrates that enzymatic machinery for processing D-amino acid-containing peptides exists in nature. nih.govfrontiersin.org This enzyme catalyzes the formation of a D-Ala-D-Ala dipeptide. While this is a ligase and not a hydrolase, it underscores the principle that enzymes can evolve to recognize and process D-amino acid substrates.
Research into enzymes that can cleave D-peptides is ongoing, driven by the need to understand the full metabolic profile of D-amino acid-containing drugs. However, for a synthetic peptide like this compound, it is unlikely to be a primary substrate for the currently known and characterized D-peptidases, especially those of non-mammalian origin.
Analysis of Metabolic Fate and Biotransformation Products
The metabolic fate of a peptide is intrinsically linked to its enzymatic stability. Given the high resistance of this compound to proteolytic degradation, it is expected to have a significantly longer in vivo half-life compared to its L-Ala counterpart. This prolonged presence in circulation increases its potential to reach its target site of action.
The biotransformation of this compound, when it does occur, is likely to be a slow process. The potential cleavage sites can be inferred from the known, albeit weak, activities of enzymes like DPP-IV and FAP.
Potential Biotransformation Pathways:
Cleavage of the (D)-Ala-Pro bond: This would be the primary suspected route of enzymatic degradation, likely mediated by enzymes with prolyl endopeptidase activity that can tolerate an N-terminal D-amino acid. This would yield (D)-Alanine and the dipeptide Pro-Glu.
Cleavage of the Pro-Glu bond: Hydrolysis at this site would result in the dipeptide (D)-Ala-Pro and Glutamic acid.
Renal Excretion: A significant portion of the intact peptide is likely to be cleared from the body via renal excretion, a common pathway for small, stable peptides.
Due to the inherent stability of the peptide, the rate of formation of any metabolites is expected to be low. A comprehensive analysis of the metabolic fate would require in vivo studies tracking the parent compound and its potential metabolites in plasma and urine over time.
Table 2: Potential Biotransformation Products of this compound
| Parent Compound | Potential Cleavage Site | Potential Metabolites |
| This compound | (D)-Ala- | -Pro-Glu |
| This compound | (D)-Ala-Pro- | -Glu |
It is important to note that without specific experimental data on this compound, the discussion of its biotransformation remains predictive, based on the established principles of D-peptide biochemistry.
Advanced Computational and Theoretical Studies on D Ala Pro Glu
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Solvent Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. For a flexible molecule like (D)-Ala-Pro-Glu, MD simulations provide critical insights into its conformational preferences and the significant role of the surrounding solvent in dictating its structure and stability.
The conformational space of peptides is vast, but MD simulations can identify the most populated and energetically favorable structures. Simulations of tripeptides reveal that their conformational behavior is a delicate balance of intramolecular hydrogen bonds and interactions with the solvent. upc.edu For this compound, the proline residue introduces a significant constraint, limiting the dihedral angles of the backbone and promoting turn-like structures. The D-alanine residue further influences the local backbone geometry, favoring conformations distinct from its L-counterpart.
Solvent interactions are paramount to the peptide's structure. In aqueous solutions, polar groups on the peptide, such as the N-terminus, C-terminus, and the glutamic acid side-chain carboxyl group, form hydrogen bonds with water molecules. nih.gov These interactions compete with the formation of intramolecular hydrogen bonds, influencing which conformational state is dominant. upc.edu The choice of the water model in the simulation (e.g., TIP3P, SPC/E) can affect the observed hydration patterns and conformational dynamics. researchgate.net Analysis of the solvent distribution around the peptide helps to understand how water molecules structure themselves around different functional groups, which in turn stabilizes certain peptide conformations. upc.edu
| Parameter | Typical Value / Method | Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER, OPLS3 | Defines the potential energy of the system based on atomic positions. |
| Solvent Model | Explicit (e.g., TIP3P, SPC/E) | Represents the aqueous environment and its interactions with the peptide. |
| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Simulates physiological conditions. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Molecular Docking and Binding Free Energy Calculations for Target Prediction
Identifying the biological targets of a peptide is a crucial step in understanding its mechanism of action. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alliedacademies.org This technique can be used to screen large libraries of proteins to identify potential binding partners for this compound. The process involves placing the peptide into the binding site of a target protein and evaluating the fit using a scoring function, which estimates the binding affinity.
However, docking scores can sometimes be inaccurate due to protein flexibility and simplified scoring functions. nih.govsemanticscholar.org To refine these predictions, binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, are employed. biorxiv.orgplos.org This approach uses snapshots from an MD simulation of the peptide-protein complex to calculate a more accurate estimate of the binding affinity. semanticscholar.org A more negative binding free energy value (ΔG_bind) indicates a stronger and more stable interaction. biorxiv.org This combined approach of docking followed by MD simulation and MM-GBSA calculation provides a robust workflow for predicting and ranking potential protein targets for this compound. semanticscholar.orgnih.gov
| Potential Protein Target | Protein Class | Docking Score (kcal/mol) | Calculated ΔG_bind (MM-GBSA, kcal/mol) | Predicted Interaction Type |
|---|---|---|---|---|
| Cathepsin L | Cysteine Protease | -7.8 | -45.2 | Hydrogen bonds, electrostatic interactions |
| Anaplastic Lymphoma Kinase (ALK) | Receptor Tyrosine Kinase | -6.5 | -30.8 | Hydrophobic interactions, hydrogen bonds |
| PDZ Domain | Scaffolding Protein | -7.1 | -38.5 | Electrostatic interactions with binding groove |
| Serum Albumin | Transport Protein | -5.9 | -25.1 | Surface-level hydrophobic and polar contacts |
Quantum Chemical Calculations for Electronic Structure and Reactivity
While MD simulations treat molecules using classical mechanics, quantum chemical calculations provide a more fundamental description based on the electronic structure of the molecule. cuni.cz Methods such as Density Functional Theory (DFT) are used to investigate the geometry, electronic properties, and reactivity of peptides like this compound. acs.orgzenodo.org
These calculations can determine the distribution of electron density, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the peptide. This is crucial for predicting how the peptide will interact with other molecules and which sites are most likely to be involved in chemical reactions. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. For this compound, the carboxyl groups of the glutamic acid residue and the C-terminus are expected to be electron-rich regions (high HOMO density), while the carbonyl carbons are potential electrophilic sites (high LUMO density).
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on carboxyl groups and lone pairs, indicating sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on carbonyl carbons, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate to large gap would suggest relatively high chemical stability. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, showing positive, negative, and neutral regions. | Highlights negative potential around carboxyl groups and positive potential at the N-terminus. |
Homology Modeling and De Novo Design of D-Peptide Analogues
Building upon the fundamental understanding gained from MD and quantum chemical studies, computational methods can be used to design new peptide analogues with improved properties.
Homology modeling is a technique used to predict the three-dimensional structure of a molecule based on its sequence similarity to a known template structure. nih.govpepdd.com While typically used for larger proteins, the principles can be applied to model peptides that may contain the this compound motif, especially if this motif is part of a larger peptide whose homologue has a known structure. computabio.com The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov
A more powerful approach for novel peptide development is de novo design , which aims to create entirely new peptide sequences and structures from scratch. nih.gov For D-peptides, this is particularly valuable as it allows for the design of molecules with high stability and specific binding properties. pnas.orgbiorxiv.org Computational strategies for de novo D-peptide design often involve:
Scaffold Generation : Creating a backbone structure, which can be done by mirroring L-peptide structures or using fragment assembly methods. oup.comnih.gov
Sequence Optimization : Using algorithms to find the optimal sequence of D-amino acids that will fold into the desired scaffold and bind to the intended target. pnas.org
In Silico Validation : Employing MD simulations and binding free energy calculations to assess the stability of the designed peptide and its affinity for the target. nih.govarxiv.org
Using this compound as a structural motif, one could design new, larger D-peptides that retain the proteolytic resistance of the D-amino acid while incorporating other residues to optimize binding to a specific biological target.
| Step | Methodology | Objective |
|---|---|---|
| 1. Target Identification | Structural biology, bioinformatics | Select a protein target and identify a key binding site. |
| 2. Scaffold Design | Mirror-image PDB search, fragment assembly | Generate a stable D-peptide backbone that fits the target site. oup.comnih.gov |
| 3. Sequence Design | Rotamer libraries, energy minimization algorithms | Optimize the amino acid sequence for high-affinity binding. |
| 4. Refinement & Scoring | MD simulations, MM-GBSA calculations | Validate the stability of the designed peptide-protein complex and rank designs. |
| 5. Experimental Validation | Peptide synthesis, binding assays (e.g., SPR, ITC) | Confirm the binding affinity and activity of the synthesized peptide. |
Emerging Research Directions for D Amino Acid Tripeptides and D Ala Pro Glu Analogues
Rational Design of Protease-Stable Peptide Therapeutics and Probes
A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by endogenous proteases. mdpi.comnih.gov The rational design of peptides incorporating D-amino acids is a key strategy to overcome this limitation. mdpi.comletstalkacademy.com Replacing L-amino acids with their D-enantiomers renders the peptide bonds unrecognizable to most natural proteases, thereby significantly increasing their in vivo half-life and bioavailability. mdpi.comnih.govnih.gov
The design of protease-stable peptides involves strategic substitution of L-amino acids with D-amino acids. nih.gov This can range from partial to full replacement of the L-amino acids in a peptide sequence. nih.gov Studies have shown that even a single D-amino acid substitution can confer substantial resistance to enzymatic degradation by proteases such as trypsin. nih.govoup.com For instance, peptides with D-amino acid substitutions have demonstrated high stability in the presence of fetal calf serum, a medium rich in proteases. nih.gov This enhanced stability is crucial for the development of effective peptide-based drugs. letstalkacademy.commdpi.com
The process of designing these stable peptides often employs structure-based drug design (SBDD) methods. plos.org By understanding the interaction between a peptide and its target, as well as the cleavage sites for common proteases, researchers can strategically place D-amino acids to protect the peptide from degradation without compromising its biological activity. plos.orgnih.gov For example, placing a D-amino acid at the N-terminus can significantly increase stability by preventing recognition by aminopeptidases. nih.gov
Below is a table summarizing the effects of D-amino acid substitution on the stability of various peptides.
| Original L-Peptide | D-Amino Acid Analogue | Enzyme/Medium | Observation | Reference |
| L-peptide (human granulysin fragment) | Peptides with partial or full D-amino acid substitutions | Trypsin | D-amino acid containing peptides were highly stable. | nih.gov |
| Polybia-CP | All D-amino acid derivative (D-CP) | Trypsin and Chymotrypsin (B1334515) | Improved stability against degradation. | oup.com |
| R4F4 (arginine-rich peptide) | D-R4F4 | Human serum and trypsin | Significantly improved protease resistance. | biorxiv.org |
| RDP215 | 9D-R-DIM-P-LF11-215 (9D-RDP215) | Serum | D-amino acid variant showed enhanced stability. | mdpi.com |
Integration of D-Tripeptides into Supramolecular Assemblies and Biomaterials
Tripeptides are among the shortest peptide motifs capable of forming hydrogels under physiological conditions. nih.govnih.gov The chirality of the amino acids within the tripeptide sequence plays a critical role in this self-assembly process. nih.gov The use of alternating L- and D-amino acids can induce specific conformations that favor the formation of stable nanostructures, such as nanotubes and hydrogels. rsc.org These hydrogels can serve as scaffolds for tissue engineering, carriers for drug delivery, and matrices for 3D cell culture. mdpi.commdpi.com
The inherent resistance of D-peptides to proteolysis makes them ideal for creating long-lasting biomaterials. nih.gov For example, hydrogels formed from D-amino acid-containing peptides exhibit significantly greater stability in the presence of proteases compared to their L-peptide counterparts. nih.gov This biostability is a crucial attribute for materials intended for in vivo applications. nih.gov
The following table highlights examples of D-tripeptides and their role in forming supramolecular structures.
| D-Tripeptide Sequence/Analogue | Supramolecular Structure | Key Findings | Reference |
| Phe-Phe-Val stereoisomers | Nanostructures, Hydrogels | Heterochiral peptides with a D-amino acid at the N-terminus formed well-defined β-sheet conformations. | nih.govrsc.org |
| dLeu-Phe-Phe | Hydrogel | Forms a hydrogel at neutral pH and can be co-assembled with anti-inflammatory drugs for sustained release. | mdpi.com |
| Boc-Phe-Phe-Phe stereoisomers | Hydrogels | The chirality of the amino acids significantly affects the self-assembly process and the mechanical properties of the resulting gel. | nih.gov |
Exploration of Novel Biological Roles for Endogenous D-Amino Acid Peptides
For a long time, it was believed that proteins in higher organisms are exclusively composed of L-amino acids. However, a growing body of evidence has revealed the existence of endogenous D-amino acid-containing peptides (DAACPs) in various animals, including mammals. nih.govresearchgate.net These peptides are formed through the post-translational isomerization of an L-amino acid residue to a D-amino acid residue, a process catalyzed by specific enzymes. nih.gov
The presence of a D-amino acid can significantly alter the biological activity of a peptide. nih.govfrontiersin.org In many cases, the D-isomerization enhances the peptide's function, including its receptor binding affinity and signaling capabilities. nih.govpnas.org For example, the conversion of an L-amino acid to a D-amino acid in certain neuropeptides can modulate their selectivity for different receptor subtypes. pnas.org This discovery points to a previously underappreciated layer of complexity in peptide-mediated cell-to-cell communication. pnas.org
Endogenous free D-amino acids, such as D-serine and D-aspartate, have also been found to play crucial roles in the mammalian central nervous and endocrine systems. frontiersin.orgjst.go.jp D-serine, for instance, is a key co-agonist of N-methyl-D-aspartate (NMDA) receptors and is essential for normal neurotransmission. jst.go.jp The study of endogenous DAACPs and free D-amino acids is a burgeoning field that promises to uncover novel physiological and pathological mechanisms. nih.govjst.go.jp The identification and characterization of these molecules are challenging due to the subtlety of the L-to-D conversion, suggesting that many more DAACPs may await discovery. nih.gov
Research into endogenous D-amino acid peptides has revealed their involvement in a variety of biological processes.
| Endogenous D-Amino Acid/Peptide | Organism/System | Observed Biological Role/Function | Reference |
| D-amino acid-containing peptides (DAACPs) | Animals (Metazoa) | Enhanced biological functions, including cell-to-cell signaling. | nih.gov |
| D-phenylalanine in Aplysia allatotropin-related peptide (ATRP) | Mollusks | Modulates selectivity between two distinct G protein-coupled receptors. | pnas.org |
| D-serine | Mammals (Central Nervous System) | Acts as an endogenous co-agonist of N-methyl D-aspartate (NMDA) receptors, critical for neurotransmission. | jst.go.jp |
| D-aspartate | Mammals (Neuroendocrine and Endocrine Systems) | Involved in hormone secretion and neurogenesis. | frontiersin.orgjst.go.jp |
| D-alanine | Bacteria (Peptidoglycan) | A key component of the bacterial cell wall, contributing to its structural integrity. | frontiersin.orgnih.gov |
Analytical Methodologies for the Comprehensive Study of D Amino Acid Peptides
Advanced Chromatographic Techniques for Diastereomeric Separation (e.g., Chiral LC-MS/MS)
The analysis of peptides containing D-amino acids, such as (D)-Ala-Pro-Glu, presents a significant analytical challenge due to the presence of stereoisomers. Diastereomers, which are stereoisomers that are not mirror images of each other, arise when a peptide contains a mix of L- and D-amino acids. In the case of a tripeptide like Ala-Pro-Glu, substituting L-Alanine with D-Alanine creates a diastereomer (this compound) of the all-L form (L-Ala-Pro-Glu). While these molecules have the same mass, their different three-dimensional structures result in distinct physicochemical properties, which can be exploited for separation using advanced chromatographic techniques. nih.govresearchgate.net
Liquid chromatography (LC) is the predominant method for separating peptide diastereomers. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC), a widely used technique, can often resolve peptide diastereomers even on conventional achiral stationary phases. nih.gov The separation is possible because the substitution of an L-amino acid with a D-amino acid can alter the peptide's secondary structure and its interactions with the stationary phase, leading to different retention times. nih.gov
For more complex mixtures or challenging separations, chiral chromatography is employed. This can be achieved in several ways:
Chiral Stationary Phases (CSPs): These columns are packed with a chiral material that interacts differently with each diastereomer, leading to their separation. Cinchona-derived zwitterionic chiral columns, for example, have proven effective for the stereo-selective separation of small peptides. chiraltech.com
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analytes, allowing for separation on an achiral column. nih.gov
Pre-column Derivatization: The peptide is reacted with a chiral derivatizing agent to form new diastereomeric adducts that are more easily separated on a standard achiral column. A widely used derivatization agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA) and its variants. nih.govmdpi.comresearchgate.net After hydrolysis of the peptide into its constituent amino acids, the derivatized amino acids can be readily separated and quantified by LC-MS. mdpi.comnih.gov
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of D-amino acid-containing peptides. mdpi.comnih.gov The mass spectrometer serves as a highly sensitive and selective detector, confirming the identity of the separated isomers by their mass-to-charge ratio and fragmentation patterns.
Table 1: Hypothetical RP-HPLC Separation of Ala-Pro-Glu Diastereomers This table illustrates the expected outcome of an RP-HPLC experiment designed to separate diastereomers of the tripeptide. Actual retention times would vary based on specific experimental conditions.
| Compound | Sequence | Column Type | Mobile Phase | Expected Retention Time (min) |
| Isomer 1 | L-Ala-L-Pro-L-Glu | C18 (Achiral) | Acetonitrile/Water Gradient with 0.1% Formic Acid | 10.2 |
| Isomer 2 | (D)-Ala-L-Pro-L-Glu | C18 (Achiral) | Acetonitrile/Water Gradient with 0.1% Formic Acid | 11.5 |
Mass Spectrometry-Based Approaches for Sequence and Post-Translational Modification Analysis
Mass spectrometry (MS) is an indispensable tool for peptide analysis, providing detailed information on molecular weight, amino acid sequence, and post-translational modifications (PTMs). For a peptide like this compound, MS-based methods confirm its identity and structure.
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), can determine the peptide's accurate mass, allowing for the confirmation of its elemental composition (C₁₃H₂₁N₃O₆). nih.gov
Tandem mass spectrometry (MS/MS) is the primary method for peptide sequencing. In a typical "top-down" or "bottom-up" proteomics experiment, the peptide ion is isolated and then fragmented inside the mass spectrometer through techniques like collision-induced dissociation (CID). The resulting fragment ions are measured to produce an MS/MS spectrum. The mass differences between the peaks in this spectrum correspond to specific amino acid residues, allowing the sequence to be pieced together. For this compound, fragmentation would typically occur at the peptide bonds, producing b- and y-type ions that reveal the Ala, Pro, and Glu residues.
A significant challenge in the MS analysis of diastereomers is that they often produce very similar or identical fragmentation patterns because the fragmentation process is largely independent of the stereochemistry of the amino acid residues. nih.gov Therefore, MS alone cannot typically distinguish between this compound and L-Ala-Pro-Glu without prior chromatographic separation. The combination of LC with MS (LC-MS/MS) is crucial, where the retention time provides the diastereomeric information and the MS/MS spectrum confirms the sequence. nih.govnih.gov
MS is also highly effective for identifying PTMs, which are covalent modifications to amino acids after protein synthesis. By measuring the mass of the peptide and its fragments, any mass shifts corresponding to known modifications can be detected. For example, a mass increase of +14 Da could indicate methylation, while +80 Da could signify phosphorylation.
Table 2: Predicted MS/MS Fragment Ions for this compound Fragmentation using Collision-Induced Dissociation (CID). Masses are monoisotopic.
| Ion Type | Sequence | Calculated m/z (Singly Charged) |
| Precursor Ion | This compound | 316.15 |
| b₁ | (D)-Ala | 72.04 |
| b₂ | (D)-Ala-Pro | 169.09 |
| y₁ | Glu | 148.06 |
| y₂ | Pro-Glu | 245.11 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure, dynamics, and interactions of molecules in solution. For a peptide like this compound, NMR can confirm the sequence connectivity, determine the three-dimensional conformation, and study its interactions with other molecules.
One-dimensional (1D) ¹H NMR spectra provide fundamental information. youtube.com The chemical shift of each proton is sensitive to its local electronic environment, allowing for the identification of different types of protons (e.g., alpha-protons, side-chain protons). The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons. youtube.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish connections between protons within the same amino acid residue. walisongo.ac.id A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close to each other in space (typically < 5 Å), providing crucial distance constraints for determining the peptide's 3D structure. The presence of a D-amino acid in a peptide chain can significantly alter its conformational preferences compared to the all-L isomer, and these changes are observable through NOESY.
NMR is also uniquely suited for differentiating between D- and L-amino acids. While direct detection in the intact peptide can be complex, specialized NMR techniques using chiral solvating agents or catalysts can be employed. nih.gov These agents form transient diastereomeric complexes with the peptide, causing the NMR signals for the D- and L-forms to have distinct chemical shifts, thus allowing for their resolution and quantification. nih.gov For instance, advanced methods like parahydrogen-induced hyperpolarization (PHIP-NMR) have been used to discriminate between amino acid enantiomers at very low concentrations by observing the signals of diastereomeric catalyst-amino acid complexes. nih.gov
Table 3: Representative ¹H NMR Chemical Shifts for a Peptide in D₂O This table provides typical chemical shift ranges for the protons in the amino acid residues of this compound. Exact values depend on pH, temperature, and peptide conformation.
| Amino Acid Residue | Proton | Typical Chemical Shift Range (ppm) | Multiplicity |
| (D)-Alanine | α-H | 4.1 - 4.5 | Quartet (q) |
| β-CH₃ | 1.3 - 1.6 | Doublet (d) | |
| Proline | α-H | 4.2 - 4.6 | Triplet (t) |
| β-CH₂ | 1.9 - 2.3 | Multiplet (m) | |
| γ-CH₂ | 1.8 - 2.2 | Multiplet (m) | |
| δ-CH₂ | 3.5 - 3.9 | Multiplet (m) | |
| Glutamic Acid | α-H | 4.1 - 4.5 | Triplet (t) |
| β-CH₂ | 2.0 - 2.4 | Multiplet (m) | |
| γ-CH₂ | 2.4 - 2.8 | Triplet (t) |
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